Lead oxide (Pb2O)

Description

Lead oxide (Pb₂O) is a less-common lead-oxygen compound, often observed in complex coordination polymers or as part of mixed-anion structures. For example, helical ∞¹ [Pb₂O] chains are stabilized in Pb₂O(C₆H₅COO)₂ (lead oxide benzoate) . Pb₂O also forms part of synthetic shannonite (Pb₂O(CO₃)), a basic lead carbonate , and lead oxide hydroxide nitrates such as Pb₂O(OH)NO₃, which features cationic [Pb₂O(OH)]∞ layers . Its structural diversity arises from the flexibility of Pb(II) in adopting distorted coordination geometries, often involving tetrel bonds (Pb···X interactions) .

Properties

CAS No. |

12059-89-1 |

|---|---|

Molecular Formula |

H6OPb2 |

Molecular Weight |

446.3988 |

IUPAC Name |

plumbyloxyplumbane |

InChI |

InChI=1S/O.2Pb.6H |

InChI Key |

DVCOTXAHQFVPSU-UHFFFAOYSA-N |

SMILES |

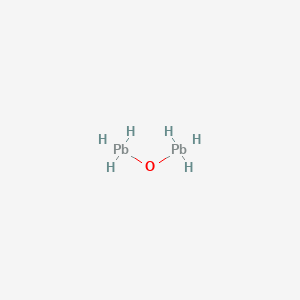

O([PbH3])[PbH3] |

Canonical SMILES |

O([PbH3])[PbH3] |

Other CAS No. |

12059-89-1 |

physical_description |

WetSolid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Lead Oxides

Structural and Compositional Differences

Functional Properties

- PbO : Widely used in lead-acid batteries, radiation shielding, and glass manufacturing due to its low cost and stability .

- PbO₂ : Prized for high oxidative activity (E° = +1.46 V vs. SHE), making it effective in wastewater treatment (e.g., organic pollutant degradation) and as a battery electrode .

- Pb₃O₄ : Historically used in anti-corrosion paints but phased out due to toxicity .

Key Research Findings

- Pb₂O in Coordination Chemistry: Ligands like benzoate induce symmetry variations, enabling 1D chains (Pb₂O(C₆H₅COO)₂) or 2D layers (Pb₂O(OH)NO₃) .

- PbO₂ Nanostructures: Nanoscale PbO₂ enhances electrocatalytic efficiency for COD determination and ozone generation .

- Thermal Behavior : Gaseous Pb₂O(g) forms at >1000°C, alongside PbO(g), in oxidizing environments .

Q & A

Q. How is Pb₂O synthesized in laboratory settings, and what are the critical factors influencing its formation?

Pb₂O is synthesized through controlled oxidation of metallic lead or thermal decomposition of lead salts under specific atmospheric conditions. For instance, electrolysis in acidic solutions with lead anodes may yield Pb₂O as an intermediate phase, though its amorphous nature complicates isolation . Key factors include temperature (200–400°C), oxygen partial pressure, and the presence of stabilizing agents to prevent further oxidation to PbO or PbO₂. Evidence from mineralogical studies shows Pb₂O forms in multi-phase systems, such as leaching processes involving copper-zinc alloys, where it constitutes ~4.3% of the product mixture .

Q. What analytical techniques are used to distinguish Pb₂O from other lead oxides (e.g., PbO, Pb₃O₄, PbO₂)?

- X-ray diffraction (XRD): Identifies crystallographic phases but is limited by Pb₂O’s amorphous structure .

- Raman spectroscopy: Detects characteristic vibrational modes; Pb₂O exhibits broad peaks at 300–400 cm⁻¹, distinct from PbO (sharp ~480 cm⁻¹) .

- Thermogravimetric analysis (TGA): Monitors mass changes during heating. Pb₂O decomposes at ~350°C, releasing oxygen and forming PbO . Discrepancies in literature arise because Pb₂O is often misidentified as a Pb/PbO mixture due to rapid surface oxidation .

Q. How does Pb₂O’s stability in aqueous environments impact its detection in corrosion studies?

Pb₂O is sparingly soluble in water but reacts with dissolved CO₂ or organic acids to form carbonates or acetates. In lead pipe corrosion, Pb₂O may transiently form as a passivation layer, though its instability under fluctuating pH (6–8) complicates long-term detection. Electrochemical impedance spectroscopy (EIS) is recommended to monitor its dissolution kinetics .

Advanced Research Questions

Q. What contradictions exist in the structural characterization of Pb₂O, and how can they be resolved?

Early studies described Pb₂O as a discrete suboxide, but modern analyses (e.g., X-ray photoelectron spectroscopy) suggest it is a metastable mixture of Pb⁰ and PbO . Computational models (DFT) predict a Pb₂O structure with oxygen interstitials, but experimental validation remains challenging due to its amorphous nature. High-resolution transmission electron microscopy (HRTEM) paired with electron energy loss spectroscopy (EELS) could clarify its local coordination environment .

Q. How can researchers design experiments to study Pb₂O’s role in multi-phase lead corrosion systems?

- Galvanic corrosion setups: Use lead-iron or lead-copper electrodes in simulated drinking water (pH 7.5, chloride/sulfate ions). Monitor Pb₂O formation via in-situ Raman microspectroscopy .

- Synchrotron-based X-ray absorption near-edge structure (XANES): Maps oxidation states in real-time to track Pb₂O’s transient phases . Contradictory data from bulk vs. surface analyses require iterative refinement of experimental parameters (e.g., oxygen exposure time) .

Q. What methodological gaps hinder the reproducible synthesis of pure Pb₂O, and how might they be addressed?

Pb₂O’s tendency to oxidize to PbO₂ or reduce to Pb⁰ under mild conditions necessitates inert-atmosphere processing (e.g., gloveboxes with O₂ < 1 ppm). Sol-gel methods using lead acetate precursors and controlled calcination (300°C, N₂ atmosphere) show promise but require validation via pair distribution function (PDF) analysis to confirm short-range order . Collaborative efforts between computational chemists and experimentalists are critical to establish standardized synthesis protocols .

Key Recommendations for Researchers

- For structural studies: Combine XRD with PDF analysis to account for Pb₂O’s amorphous nature .

- For corrosion studies: Use in-situ spectroscopic techniques to capture transient Pb₂O phases .

- For synthesis: Standardize protocols under inert conditions and validate purity via multi-method characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.